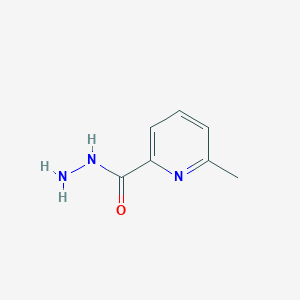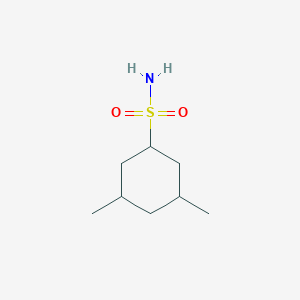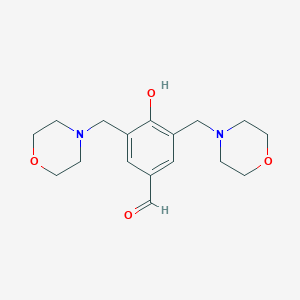![molecular formula C15H22N2O2S B2536401 Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2310010-65-0](/img/structure/B2536401.png)
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as FTDM, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental sciences.
Mécanisme D'action
The mechanism of action of Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which play a role in inflammation and neurodegeneration, respectively. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to improve cognitive function by inhibiting the activity of AChE. In addition, it has been found to induce apoptosis in cancer cells, thereby inhibiting their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Orientations Futures
There are several future directions for research involving Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a pesticide in agriculture. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Méthodes De Synthèse
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is synthesized through a multi-step process involving the reaction of furan-3-ylmethanone with thian-4-ylamine followed by the reaction with 1,4-diazepane. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has shown potential applications in various fields of scientific research. In the field of medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been found to have potential as a pesticide due to its insecticidal properties. In environmental sciences, it has been found to have potential applications in the removal of heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-2-9-19-12-13)17-6-1-5-16(7-8-17)14-3-10-20-11-4-14/h2,9,12,14H,1,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQLNLVVQQHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)-4-(thian-4-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)
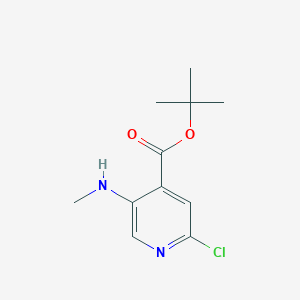
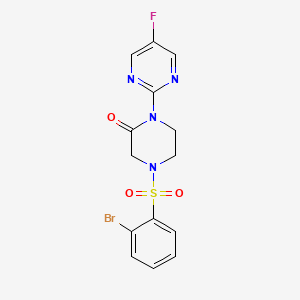
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)

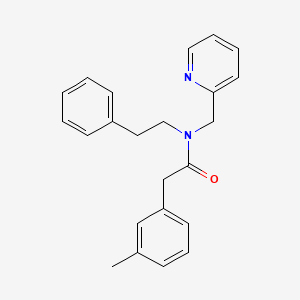
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)
